2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-propionamide 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-propionamide
Brand Name: Vulcanchem
CAS No.: 313666-72-7
VCID: VC0401260
InChI: InChI=1S/C18H16N2O3/c1-11-7-3-6-10-15(11)19-16(21)12(2)20-17(22)13-8-4-5-9-14(13)18(20)23/h3-10,12H,1-2H3,(H,19,21)
SMILES: CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3g/mol

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-propionamide

CAS No.: 313666-72-7

Main Products

VCID: VC0401260

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3g/mol

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-propionamide - 313666-72-7

CAS No. 313666-72-7
Product Name 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-propionamide
Molecular Formula C18H16N2O3
Molecular Weight 308.3g/mol
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)propanamide
Standard InChI InChI=1S/C18H16N2O3/c1-11-7-3-6-10-15(11)19-16(21)12(2)20-17(22)13-8-4-5-9-14(13)18(20)23/h3-10,12H,1-2H3,(H,19,21)
Standard InChIKey FFHDASNWZPGFTB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Solubility 46.3 [ug/mL]
PubChem Compound 3103096
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator